Dichloro(1,10-phénanthroline)cuivre(II)

Vue d'ensemble

Description

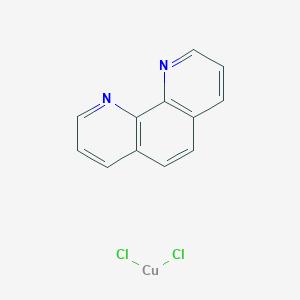

Dichloro(1,10-phenanthroline)copper(II) is a coordination compound with the molecular formula C12H8Cl2CuN2. It is known for its distinctive structure, where a copper ion is coordinated by two chlorine atoms and a 1,10-phenanthroline ligand. This compound is widely used in various fields due to its unique chemical properties and reactivity .

Applications De Recherche Scientifique

Dichloro(1,10-phenanthroline)copper(II) has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

Dichloro(1,10-phenanthroline)copper(II) plays a crucial role in biochemical reactions, particularly as a catalyst. It is involved in oxidative carbonylation of methanol, cyclohexane, and toluene oxidation, and selective oxidation of tetralin . The compound interacts with several enzymes and proteins, including cytochrome-c oxidase, superoxide dismutase, tyrosinase, and coagulation factors V and VIII . These interactions are primarily based on the compound’s ability to coordinate with the active sites of these enzymes, thereby influencing their catalytic activities.

Cellular Effects

Dichloro(1,10-phenanthroline)copper(II) has been shown to induce significant effects on various cell types and cellular processes. It can induce cell death in both solid and hematological tumor cells by triggering the pro-apoptotic branch of the Unfolded Protein Response (UPR) . This response is a cellular stress response related to the endoplasmic reticulum, which helps in maintaining cellular homeostasis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of Dichloro(1,10-phenanthroline)copper(II) involves its ability to bind to biomolecules and modulate their activities. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro(1,10-phenanthroline)copper(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of stress response pathways and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of Dichloro(1,10-phenanthroline)copper(II) vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and ototoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Dichloro(1,10-phenanthroline)copper(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . This can lead to changes in cellular energy production, oxidative stress response, and other metabolic processes.

Transport and Distribution

The transport and distribution of Dichloro(1,10-phenanthroline)copper(II) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

Dichloro(1,10-phenanthroline)copper(II) exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and modulate their activities effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichloro(1,10-phenanthroline)copper(II) can be synthesized through the reaction of copper(II) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving copper(II) chloride in water or an organic solvent, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of Dichloro(1,10-phenanthroline)copper(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Dichloro(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:

Oxidation: It can participate in oxidative reactions, where it acts as a catalyst for the oxidation of organic substrates.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state copper complexes.

Substitution: The chlorine atoms in the compound can be substituted by other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions with Dichloro(1,10-phenanthroline)copper(II) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from reactions involving Dichloro(1,10-phenanthroline)copper(II) depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions result in new coordination complexes with different ligands .

Mécanisme D'action

The mechanism of action of Dichloro(1,10-phenanthroline)copper(II) involves its interaction with molecular targets such as mitochondrial electron transport chain complexes. The compound inhibits these complexes, leading to disruption of mitochondrial function and inhibition of ATP synthesis. This mechanism is particularly relevant in its potential anti-cancer activity, where it targets the mitochondria of cancer stem cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(1,10-phenanthroline)copper(I): Another copper-phenanthroline complex with different oxidation state and reactivity.

Tris(1,10-phenanthroline)ruthenium(II): A ruthenium complex with similar ligand but different metal center and properties.

Uniqueness

Dichloro(1,10-phenanthroline)copper(II) is unique due to its specific coordination environment and reactivity. Its ability to act as a catalyst in selective oxidation reactions and its potential biological activities distinguish it from other similar compounds .

Activité Biologique

Dichloro(1,10-phenanthroline)copper(II) is a coordination compound with significant biological activity, particularly in the context of cancer therapy. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Dichloro(1,10-phenanthroline)copper(II), often referred to as Cu(phen)Cl2, consists of copper in the +2 oxidation state coordinated to two chloride ions and the bidentate ligand 1,10-phenanthroline. Its molecular formula is , with a molecular weight of approximately 314.66 g/mol. The compound typically appears as a green powder and shows partial solubility in water, with limited miscibility in organic solvents.

Apoptosis Induction

Dichloro(1,10-phenanthroline)copper(II) has been shown to induce apoptosis in various tumor cell types by activating the pro-apoptotic branch of the Unfolded Protein Response (UPR). This process involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cell death .

Key Mechanisms:

- Mitochondrial Targeting: The compound selectively targets cancer stem cells (CSCs), exploiting their higher mitochondrial load compared to non-CSCs. This selectivity enhances its cytotoxic effects against tumors .

- ROS Generation: The interaction of the compound with mitochondrial complexes leads to increased ROS production, which is critical for triggering apoptosis pathways .

Cellular Effects

Dichloro(1,10-phenanthroline)copper(II) exhibits various cellular effects:

- Cell Death: It induces significant cytotoxicity in both solid tumors and hematological malignancies .

- Enzyme Interaction: The compound can act as an enzyme inhibitor or activator, modulating various biochemical pathways depending on its concentration and cellular context.

Dosage Effects

The biological activity of Dichloro(1,10-phenanthroline)copper(II) varies significantly with dosage:

- Low Doses: May enhance enzyme activity and promote beneficial cellular functions.

- High Doses: Can lead to toxic effects such as hepatotoxicity and nephrotoxicity.

Case Studies

Several studies have highlighted the anticancer properties of Dichloro(1,10-phenanthroline)copper(II):

- Breast Cancer Stem Cells: A study demonstrated that the compound conjugated with a mitochondria-targeting peptide effectively reduced mammosphere formation in breast CSCs, indicating its potential as a targeted therapeutic agent .

- Colorectal Cancer: Research indicated that copper complexes containing 1,10-phenanthroline could induce apoptosis in colorectal cancer cells, including those resistant to conventional therapies like oxaliplatin .

- General Anticancer Activity: Mixed Cu(II) phenanthroline complexes have shown promising results against various cancer cell lines, exhibiting IC50 values in the sub-micromolar range .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for Dichloro(1,10-phenanthroline)copper(II) across different studies:

| Study Focus | Cell Type | Mechanism of Action | IC50 Range |

|---|---|---|---|

| Breast Cancer Stem Cells | MDA-MB-231 | Mitochondrial dysfunction | < 0.5 µM |

| Colorectal Cancer | HT29 | Apoptosis via ROS generation | < 5 µM |

| General Anticancer Activity | Various Tumor Lines | Enzyme inhibition and apoptosis | Sub-micromolar |

Propriétés

IUPAC Name |

dichlorocopper;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHECBGBJCLDCMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2CuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422001 | |

| Record name | Dichloro(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14783-09-6 | |

| Record name | (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14783-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(1,10-phenanthroline)copper(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dichloro(1,10-phenanthroline)copper(II) interact with breast cancer stem cells and what are the downstream effects?

A: Research suggests that Dichloro(1,10-phenanthroline)copper(II), when conjugated to a mitochondria-targeting peptide sequence, selectively targets and disrupts mitochondrial function in breast cancer stem cells (CSCs) []. This targeting is achieved by exploiting the higher mitochondrial load in breast CSCs compared to non-CSCs []. The compound induces mitochondrial dysfunction, leading to reactive oxygen species (ROS) generation, activation of JNK and p38 pathways, and ultimately apoptosis []. This mechanism highlights the potential of Dichloro(1,10-phenanthroline)copper(II)-based compounds as selective therapeutic agents against breast CSCs.

Q2: Can Dichloro(1,10-phenanthroline)copper(II) be used to study protein structure and function?

A: Yes, Dichloro(1,10-phenanthroline)copper(II) has been employed as a cross-linking agent to investigate the structure of membrane proteins []. In a study focusing on the Proton-coupled Folate Transporter (PCFT), the compound's ability to induce disulfide bond formation between cysteine residues engineered into the protein was utilized []. This approach provided insights into the spatial arrangement of transmembrane domains and the existence of an extracellular gate in the PCFT structure [].

Q3: Are there any nanoparticle-based drug delivery systems being explored for Dichloro(1,10-phenanthroline)copper(II)?

A: Research indicates that Dichloro(1,10-phenanthroline)copper(II) can be successfully incorporated into liposomes, including those containing iron oxide nanoparticles []. This encapsulation strategy aims to enhance the compound's delivery to target cells, such as melanoma cells []. The inclusion of iron oxide nanoparticles introduces the possibility of magnetic targeting, potentially improving treatment efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.